Cas no 77211-58-6 (3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a unique heterocyclic framework combining phenyl, oxa-, and diaza-functionalized rings. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for designing bioactive molecules with enhanced selectivity and stability. The spirocyclic core contributes to conformational rigidity, which can improve binding affinity in target interactions. Additionally, the presence of nitrogen and oxygen heteroatoms offers versatile sites for further functionalization, enabling tailored modifications for specific applications. This compound is particularly useful in medicinal chemistry for exploring novel drug scaffolds with potential CNS or antimicrobial activity. Its synthetic accessibility further enhances its utility in high-throughput screening and lead optimization.
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one structure
77211-58-6 structure
Product Name:3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS No:77211-58-6
MF:C13H16N2O2
MW:232.278343200684
CID:1077135
PubChem ID:20286475
Update Time:2025-09-27

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • GF-0106
    • CDA21158
    • ZBIRMOGNCYIDGT-UHFFFAOYSA-N
    • AKOS015991434
    • 77211-58-6
    • SCHEMBL737322
    • D74958
    • EN300-1154649
    • CS-0090657
    • MDL: MFCD19982780
    • Inchi: 1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2
    • InChI Key: ZBIRMOGNCYIDGT-UHFFFAOYSA-N
    • SMILES: O1C(N(C2C=CC=CC=2)CC21CCNCC2)=O

Computed Properties

  • Exact Mass: 232.121177757g/mol
  • Monoisotopic Mass: 232.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.6Ų

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Security Information

  • HazardClass:IRRITANT

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Pricemore >>

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Additional information on 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A Comprehensive Overview

The compound with CAS No. 77211-58-6, commonly referred to as 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique spirocyclic structure, which combines a bicyclic framework with a phenyl group and a lactam moiety. The spiro system in its structure is particularly noteworthy, as it contributes to its exceptional chemical and biological properties.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, making it more accessible for research and industrial applications. The synthesis typically involves multi-step processes, including ring-closing reactions and functional group transformations, which are optimized to achieve high yields and purity. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to streamline the production process, further enhancing its practicality.

The chemical structure of this compound plays a pivotal role in its functionality. The spiro arrangement creates steric hindrance, which can influence its reactivity and stability. Additionally, the presence of the phenyl group introduces aromaticity, while the lactam moiety contributes to hydrogen bonding capabilities. These features make 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

In terms of biological activity, this compound has shown promise in various pharmacological studies. Recent research has focused on its potential as a modulator of enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases. For instance, studies have demonstrated that it exhibits moderate inhibitory effects on certain kinases, suggesting its potential as a lead compound for drug development.

The application of 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one extends beyond pharmacology into materials science. Its rigid spirocyclic structure makes it an attractive candidate for use in polymer synthesis and as a precursor for advanced materials with tailored mechanical properties. Researchers have also explored its use in catalysis, where it serves as a chiral ligand or catalyst in asymmetric reactions.

From an environmental perspective, understanding the toxicological profile of this compound is crucial for its safe handling and application. Recent toxicity studies have indicated that it exhibits low acute toxicity in experimental models, but further research is needed to assess its long-term effects and environmental fate.

In conclusion, 3-Phenyl-1 oxaspiro 4 5 decan 2 one is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic techniques and biological applications, positions it as a key player in future research and development efforts.

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